molecular formula C11H14O4 B8770488 4-Isopropoxy-2-methoxybenzoic acid

4-Isopropoxy-2-methoxybenzoic acid

Cat. No.: B8770488
M. Wt: 210.23 g/mol
InChI Key: IIBVSMBRVFNOTE-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring an isopropoxy group at the para position (C4) and a methoxy group at the ortho position (C2) relative to the carboxylic acid functional group. This arrangement of substituents influences its physicochemical properties, including solubility, acidity, and reactivity, making it a compound of interest in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H14O4/c1-7(2)15-8-4-5-9(11(12)13)10(6-8)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

IIBVSMBRVFNOTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 4-Isopropoxy-3-methylbenzoic acid (CAS 856165-81-6) Structure: Isopropoxy (C4) and methyl (C3) substituents. Molecular Weight: 194.23 g/mol . Key Differences: The methyl group at C3 instead of a methoxy group at C2 reduces steric hindrance near the carboxylic acid. This likely increases solubility in non-polar solvents compared to the target compound.
  • 5-Bromo-2-isopropoxybenzoic acid (CAS 62176-16-3)

    • Structure : Bromine at C5 and isopropoxy at C2.
    • Molecular Weight : 259.10 g/mol .
    • Key Differences : The bromine atom introduces strong electron-withdrawing effects, which may lower the pKa of the carboxylic acid compared to the methoxy-substituted target compound.

Functional Group Analogs

  • 4-Isopropoxybenzohydrazide (CAS 90873-17-9)

    • Structure : Replaces the carboxylic acid with a hydrazide group.
    • Molecular Weight : 194.23 g/mol .
    • Key Differences : The hydrazide group enhances nucleophilicity, making this compound more reactive in condensation reactions compared to the carboxylic acid derivative.
  • 4-Isopropylbenzoic acid (CAS 536-66-3)

    • Structure : Isopropyl group (C4) instead of isopropoxy.
    • Purity : Available in technical (≥98%) grades .
    • Key Differences : The lack of an oxygen atom in the isopropyl group reduces polarity, decreasing water solubility relative to the target compound.

Substituent Position and Electronic Effects

  • 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Structure: Methoxy (C3) and methyl (C4) groups. Similarity Score: 0.98 (compared to the target compound) .
  • 2-Methoxy-6-methylbenzoic acid (CAS 6161-65-5)

    • Structure : Methoxy (C2) and methyl (C6) groups.
    • Similarity Score : 0.96 .
    • Key Differences : The methyl group at C6 introduces steric hindrance that may reduce reactivity in esterification or amidation reactions.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Notable Properties
4-Isopropoxy-2-methoxybenzoic acid Not provided ~210 (estimated) C4: Isopropoxy; C2: Methoxy High polarity, moderate acidity
4-Isopropoxy-3-methylbenzoic acid 856165-81-6 194.23 C4: Isopropoxy; C3: Methyl Lower steric hindrance
5-Bromo-2-isopropoxybenzoic acid 62176-16-3 259.10 C5: Bromo; C2: Isopropoxy Electron-withdrawing effects
4-Isopropylbenzoic acid 536-66-3 178.23 C4: Isopropyl Low polarity, high lipophilicity
3-Methoxy-4-methylbenzoic acid 7151-68-0 180.20 C3: Methoxy; C4: Methyl Weaker electron donation

Research Findings and Implications

  • Acidity Trends : Methoxy groups at ortho positions (C2) enhance acidity due to resonance stabilization, whereas para-substituted alkyl groups (e.g., isopropyl) reduce acidity .
  • Solubility: Polar substituents like isopropoxy improve water solubility compared to non-polar groups (e.g., isopropyl) .
  • Reactivity : Steric effects from ortho substituents (e.g., methoxy at C2) may hinder reactions at the carboxylic acid group, whereas electron-withdrawing groups (e.g., bromo) activate it for nucleophilic substitution .

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